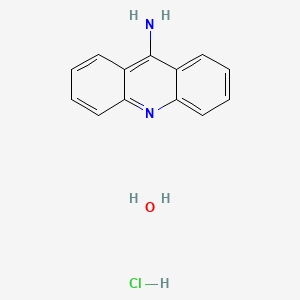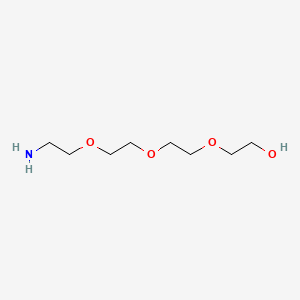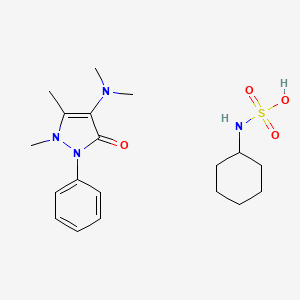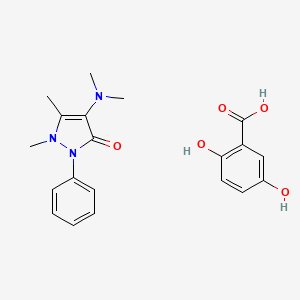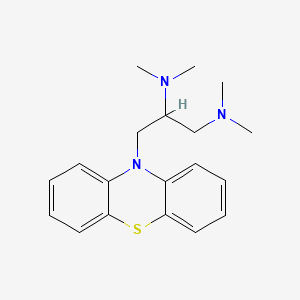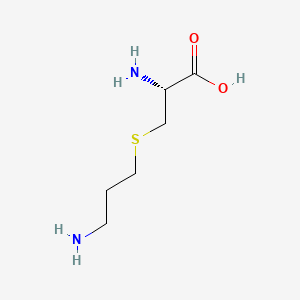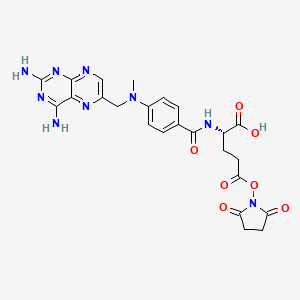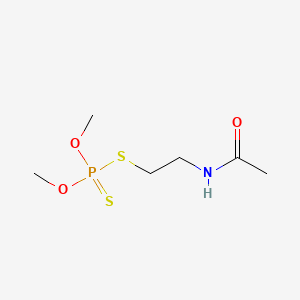
抗痛蛋白二盐酸盐
描述
Antipain dihydrochloride is a synthetic oligopeptide that acts as a reversible inhibitor of serine and cysteine proteases. It was first isolated from various strains of actinomycetes in 1972 . This compound is widely used in biochemical research due to its ability to inhibit proteases such as trypsin, papain, and cathepsins A and B .
科学研究应用
Antipain dihydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Antipain dihydrochloride is a serine/cysteine protease inhibitor . It primarily targets serine and cysteine proteases , including some trypsin-like serine proteases . These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
Antipain dihydrochloride inhibits its target proteases by forming a hemiacetal adduct between the aldehyde group of the inhibitor and the active proteinase . This interaction prevents the proteases from cleaving peptide bonds, thereby inhibiting their activity.
Biochemical Pathways
The inhibition of serine and cysteine proteases by Antipain dihydrochloride affects various biochemical pathways. For instance, it can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It also inhibits plasmin less and cathepsin A more than leupeptin does , affecting the proteolytic pathways these enzymes are involved in.
Pharmacokinetics
It is known that the compound is soluble in water, yielding a clear to slightly hazy, yellow solution This solubility suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of protease activity by Antipain dihydrochloride can have several molecular and cellular effects. For example, it has been used in studies demonstrating the role of proteases in the process of cell transformation . It can also aid in the prevention of coagulation in blood .
Action Environment
The action of Antipain dihydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it needs to be stored at -20 °C . Moreover, its solutions are subject to oxidation and racemization due to the presence of the aldehyde group . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Antipain dihydrochloride plays a crucial role in biochemical reactions by inhibiting a range of proteases. It interacts with enzymes such as papain, trypsin, cathepsin A, cathepsin B, cathepsin D, and plasmin . The nature of these interactions involves the formation of a hemiacetal adduct between the aldehyde group of antipain dihydrochloride and the active site of the protease . This reversible inhibition allows researchers to study the function of these proteases in various biological contexts.
Cellular Effects
Antipain dihydrochloride affects various types of cells and cellular processes by inhibiting protease activity. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, antipain dihydrochloride has been shown to restrict uterine DNA synthesis and function in mice . Additionally, it increases chromosomal aberrations and inhibits cell transformation induced by N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) .
Molecular Mechanism
The molecular mechanism of antipain dihydrochloride involves its binding interactions with proteases. By forming a hemiacetal adduct with the active site of the protease, antipain dihydrochloride inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The reversible nature of this inhibition allows for precise control over protease activity in experimental settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antipain dihydrochloride can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can remain effective for at least three years . Stock solutions in water or buffer are stable for only one week at 2-8°C and approximately one month at -20°C . Repeated freeze-thaw cycles should be avoided to maintain the compound’s efficacy. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of antipain dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant toxicity. At higher doses, antipain dihydrochloride can exhibit toxic or adverse effects . Threshold effects are observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.
Metabolic Pathways
Antipain dihydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits proteases such as papain, trypsin, and cathepsins, affecting metabolic flux and metabolite levels . By modulating protease activity, antipain dihydrochloride can influence the overall metabolic state of the cell, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, antipain dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of antipain dihydrochloride is essential for optimizing its use in experimental settings.
Subcellular Localization
The subcellular localization of antipain dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases in different cellular contexts . By studying the subcellular distribution of antipain dihydrochloride, researchers can gain insights into its role in various biological processes.
准备方法
Antipain dihydrochloride is typically prepared through microbial fermentation using actinomycetes. The compound is then extracted and purified through a series of chromatographic techniques . It is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol, butanol, and propanol .
化学反应分析
Antipain dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group in antipain dihydrochloride can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
相似化合物的比较
Antipain dihydrochloride is similar to other protease inhibitors such as leupeptin and chymostatin. it has unique properties that distinguish it from these compounds:
Chymostatin: Both compounds inhibit chymotrypsin-like proteases, but antipain dihydrochloride has a broader range of protease inhibition.
Similar compounds include:
- Leupeptin
- Chymostatin
- E-64
- Phenylmethanesulfonyl fluoride (PMSF)
属性
CAS 编号 |
37682-72-7 |
|---|---|
分子式 |
C27H45ClN10O6 |
分子量 |
641.2 g/mol |
IUPAC 名称 |
2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H |
InChI 键 |
RJRYYNKRPUWLRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl |
外观 |
Solid powder |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BDBM32804; BDBM-32804; BDBM 32804, Antipain |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


